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Compound of Interest

Compound Name: Cabazitaxel intermediate

Cat. No.: B593510 Get Quote

Introduction
Cabazitaxel, a potent second-generation taxane, is a chemotherapeutic agent used in the

treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic

derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of

the yew tree.[2][3] The synthesis of Cabazitaxel from 10-DAB is a multi-step process that

involves the strategic protection and modification of several reactive hydroxyl groups. A pivotal

step in this synthesis is the preparation of the key intermediate, 7,10-di-O-methyl-10-

deacetylbaccatin III. This document provides a detailed protocol for the synthesis of this

intermediate, tailored for researchers, scientists, and professionals in drug development.

The presented protocol is based on a selective methylation of the C7 and C10 hydroxyl groups

of 10-deacetylbaccatin III. This method is advantageous as it can offer high selectivity and

good yields, which are crucial for the overall efficiency of the Cabazitaxel synthesis.[4] The

protocol outlines the necessary reagents, reaction conditions, and purification methods.

Experimental Protocol: Synthesis of 7,10-di-O-
methyl-10-deacetylbaccatin III
This protocol details the selective methylation of 10-deacetylbaccatin III (10-DAB) at the C7

and C10 positions to yield the key Cabazitaxel intermediate, 7,10-di-O-methyl-10-

deacetylbaccatin III.
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Materials:

10-deacetylbaccatin III (10-DAB)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography elution

Procedure:

Reaction Setup:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet, add 10-deacetylbaccatin III.

Dissolve the 10-DAB in anhydrous THF under a nitrogen atmosphere.

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

Deprotonation:

While maintaining the temperature at -20 °C, slowly add sodium hydride (60% dispersion

in mineral oil) to the stirred solution. The addition should be done portion-wise to control

the evolution of hydrogen gas.
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Stir the reaction mixture at -20 °C for 1 hour to allow for the formation of the alkoxides at

the hydroxyl groups.

Methylation:

Slowly add methyl iodide to the reaction mixture via a syringe.

Allow the reaction to warm to 0 °C and stir for an additional 4-6 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting

material is consumed.

Work-up:

Once the reaction is complete, quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride at 0 °C.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification:

Purify the crude product by flash column chromatography on silica gel.

Elute with a gradient of hexanes and ethyl acetate to isolate the desired product, 7,10-di-

O-methyl-10-deacetylbaccatin III.

Combine the fractions containing the pure product and concentrate under reduced

pressure to yield a white solid.

Characterization:
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Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C

NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7,10-di-O-methyl-

10-deacetylbaccatin III. The yields are representative and can vary based on the specific

reaction conditions and scale.

Step
Reactant
s

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1.

Selective

Dimethylati

on

10-

deacetylba

ccatin III

1. Sodium

Hydride2.

Methyl

Iodide

THF -20 to 0 5-7 ~80-90

Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic transformation from the starting material to the

key Cabazitaxel intermediate.

10-deacetylbaccatin III
(Starting Material)

7,10-di-O-methyl-10-deacetylbaccatin III
(Key Intermediate)

1. NaH, THF, -20 °C
2. CH₃I, 0 °C

Click to download full resolution via product page

Caption: Synthetic route to 7,10-di-O-methyl-10-deacetylbaccatin III.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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